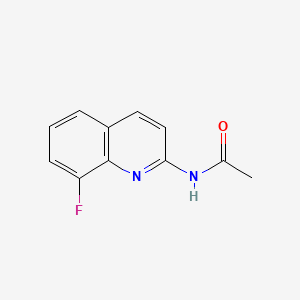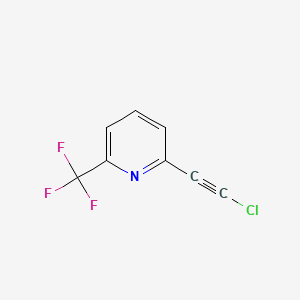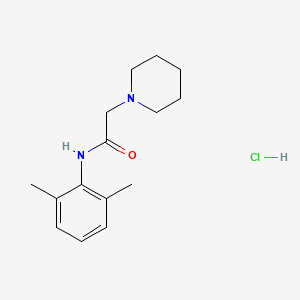
(2S)-2-amino-3-(azepan-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(azepan-1-yl)propanoic acid is a chiral amino acid derivative that features an azepane ring, which is a seven-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(azepan-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a protected form of (S)-2-Amino-3-hydroxypropanoic acid.
Formation of Azepane Ring: The hydroxyl group is converted into a leaving group, such as a tosylate, which then undergoes nucleophilic substitution with a suitable azepane precursor.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for (S)-2-Amino-3-(azepan-1-yl)propanoic acid may involve:
Large-Scale Synthesis: Utilizing automated synthesizers and continuous flow reactors to enhance yield and purity.
Optimization of Reaction Conditions: Employing high-throughput screening to identify optimal conditions for each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(azepan-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates as electrophiles.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Alcohols.
Substitution Products: Various substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(azepan-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism by which (S)-2-Amino-3-(azepan-1-yl)propanoic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways related to amino acid metabolism and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-3-(piperidin-1-yl)propanoic acid: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
(S)-2-Amino-3-(morpholin-1-yl)propanoic acid: Features a morpholine ring, which includes both nitrogen and oxygen atoms.
Uniqueness
(S)-2-Amino-3-(azepan-1-yl)propanoic acid is unique due to its seven-membered azepane ring, which imparts distinct steric and electronic properties compared to its six-membered and oxygen-containing counterparts. This uniqueness can influence its binding affinity and specificity towards biological targets.
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(azepan-1-yl)propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c10-8(9(12)13)7-11-5-3-1-2-4-6-11/h8H,1-7,10H2,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
PYERJERQQZNAFO-QMMMGPOBSA-N |
Isomerische SMILES |
C1CCCN(CC1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1CCCN(CC1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B14119826.png)

![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)


![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119853.png)


![[4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B14119860.png)
![4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile](/img/structure/B14119867.png)



